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molecular formula C16H17FN2O3 B8524020 N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea CAS No. 66682-14-2

N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea

Cat. No. B8524020
M. Wt: 304.32 g/mol
InChI Key: DTRJDQVVSWUISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04123256

Procedure details

To a solution of 4-(4-fluorobenzyloxy)aniline (21.7 g) in benzene (150 ml), N-methyl-N-methoxycarbamyl chloride (14.7 g) and pyridine (11.8 g) are added thereto, and the reaction mixture is heated under reflux for 17 hours. The reaction mixture is cooled to room temperature, and water is added thereto to dissolve the by-produced pyridine hydrochloride. After separation of the aqueous layer, the benzene layer is washed with dilute hydrochloric acid and water in that order, dried and concentrated in vacuo to give N-[4-(4-fluorobenzyloxy)phenyl]-N'-methyl-N'-methoxyurea (Compound No. 3) (11 g) as white plates. M.P., 123° to 124.5° C.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][C:8]2[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH3:17][N:18]([O:22][CH3:23])[C:19](Cl)=[O:20].N1C=CC=CC=1.Cl.N1C=CC=CC=1>C1C=CC=CC=1.O>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][O:7][C:8]2[CH:14]=[CH:13][C:11]([NH:12][C:19]([N:18]([CH3:17])[O:22][CH3:23])=[O:20])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
FC1=CC=C(COC2=CC=C(N)C=C2)C=C1
Name
Quantity
14.7 g
Type
reactant
Smiles
CN(C(=O)Cl)OC
Name
Quantity
11.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
After separation of the aqueous layer
WASH
Type
WASH
Details
the benzene layer is washed with dilute hydrochloric acid and water in that order
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(C=C2)NC(=O)N(OC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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